5-Hydroxy-2-isopropylisoindolin-1-one
Description
5-Hydroxy-2-isopropylisoindolin-1-one (C₁₁H₁₃NO₂, MW: 191.95 g/mol) is an isoindolin-1-one derivative featuring a hydroxyl group at position 5 and an isopropyl substituent at position 2. This compound is synthesized via a reaction yielding 22% efficiency, as confirmed by ¹H and ¹³C NMR spectroscopy and LRMS (ESI) analysis .
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
5-hydroxy-2-propan-2-yl-3H-isoindol-1-one |
InChI |
InChI=1S/C11H13NO2/c1-7(2)12-6-8-5-9(13)3-4-10(8)11(12)14/h3-5,7,13H,6H2,1-2H3 |
InChI Key |
YRNRMYFHXRSFKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CC2=C(C1=O)C=CC(=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-isopropylisoindolin-1-one can be achieved through several methods. One common approach involves the photodecarboxylative addition of carboxylates to phthalimide derivatives in aqueous media, followed by acid-catalyzed dehydration to furnish the desired isoindolinone . This method is advantageous due to its high efficiency and yields.
Industrial Production Methods
Industrial production of 5-Hydroxy-2-isopropylisoindolin-1-one typically involves optimizing the reaction conditions to ensure scalability and cost-effectiveness. The use of ultrasonic irradiation has been reported to improve reaction rates, yields, and selectivity, making it a viable option for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-2-isopropylisoindolin-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The isopropyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often require the presence of a catalyst, such as palladium on carbon (Pd/C), and appropriate solvents like dichloromethane (DCM).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various alkyl or aryl derivatives.
Scientific Research Applications
5-Hydroxy-2-isopropylisoindolin-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of 5-Hydroxy-2-isopropylisoindolin-1-one involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. For example, it has been shown to interact with dopamine receptors, which are involved in neurological processes .
Comparison with Similar Compounds
Key Properties :
- Solubility : Enhanced polarity due to the hydroxyl group, likely improving aqueous solubility.
- Spectral Data : Distinct NMR signals include δ 10.04 (s, 1H, OH), 7.43 (d, J=8.2 Hz, aromatic H), and 1.16 (d, J=6.4 Hz, isopropyl CH₃) .
Comparison with Structural Analogs
The following table summarizes key structural and synthetic differences between 5-Hydroxy-2-isopropylisoindolin-1-one and related isoindolin-1-one derivatives:
Substituent Effects on Physicochemical Properties
- Bromo (5-Bromo-2-cyclopropylisoindolin-1-one): Increases molecular weight and lipophilicity, favoring membrane permeability but reducing aqueous solubility . Amino (5-Amino-2-cyclopropylisoindolin-1-one): Introduces basicity, which may influence binding interactions in biological targets .
- Cyclopropyl (Analogs): Rigid three-membered ring may reduce conformational flexibility, possibly enhancing selectivity in target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
